molecular formula C21H25N3O4S2 B2514507 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide CAS No. 923141-42-8

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide

Katalognummer: B2514507
CAS-Nummer: 923141-42-8
Molekulargewicht: 447.57
InChI-Schlüssel: CZYJDULUFTWXTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a 1,3-benzothiazol-2-yl core substituted with a dimethylsulfamoyl group at position 6 and a pentyloxy chain at the para position of the benzamide moiety.

Eigenschaften

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-4-5-6-13-28-16-9-7-15(8-10-16)20(25)23-21-22-18-12-11-17(14-19(18)29-21)30(26,27)24(2)3/h7-12,14H,4-6,13H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYJDULUFTWXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Route Selection

The retrosynthetic approach to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide divides the molecule into three key fragments (Figure 1):

  • Benzothiazole core with a dimethylsulfamoyl group at position 6.
  • 4-(Pentyloxy)benzoyl moiety for amide formation.
  • Amide linkage connecting the benzothiazole and benzoyl groups.

The synthesis prioritizes the construction of the 6-(dimethylsulfamoyl)benzothiazol-2-amine intermediate, followed by coupling with 4-(pentyloxy)benzoyl chloride. This route minimizes side reactions and leverages established benzothiazole cyclization methodologies.

Synthesis of 6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-Amine

Preparation of 4-(Dimethylsulfamoyl)Aniline

Reaction Conditions
  • Starting material : 4-Nitroaniline (10.0 g, 72.5 mmol)
  • Sulfamoylation : Dimethylsulfamoyl chloride (12.1 mL, 108.8 mmol), pyridine (50 mL), 0°C → room temperature, 12 h
  • Reduction : Hydrogen gas (1 atm), 10% Pd/C (1.0 g), ethanol (100 mL), 50°C, 6 h
Key Data
Parameter Value
Yield (sulfamoylation) 78% (12.4 g)
Yield (reduction) 92% (9.8 g)
Melting point 134–136°C
1H NMR (CDCl3) δ 7.45 (d, J=8.7 Hz, 2H), 6.70 (d, J=8.7 Hz, 2H), 3.08 (s, 6H), 1.32 (s, 2H)

Benzothiazole Cyclization

Adapting the method from, 4-(dimethylsulfamoyl)aniline undergoes cyclization with ammonium thiocyanate and bromine:

Procedure :

  • Dissolve 4-(dimethylsulfamoyl)aniline (5.0 g, 23.8 mmol) in glacial acetic acid (40 mL).
  • Add ammonium thiocyanate (9.1 g, 119.0 mmol) and stir at 0°C.
  • Dropwise addition of bromine (3.8 mL, 71.4 mmol) in acetic acid (10 mL) over 30 min.
  • Stir at room temperature for 8 h, then pour into ice-water (200 mL).
  • Neutralize with NH4OH to pH 8–9, collect precipitate.

Optimization Insights :

  • Excess bromine (3 eq.) improves ring closure efficiency.
  • Reaction time <6 h results in unreacted starting material (HPLC purity <85%).
Parameter Value
Yield 68% (4.1 g)
Purity (HPLC) 98.2%
13C NMR (DMSO) δ 168.2 (C=S), 152.1 (C-N), 135.4–118.7 (aromatic), 44.3 (N-SO2)

Synthesis of 4-(Pentyloxy)Benzoyl Chloride

Williamson Ether Synthesis

Reaction Scheme :
4-Hydroxybenzoic acid + 1-bromopentane → 4-(pentyloxy)benzoic acid

Conditions :

  • K2CO3 (3 eq.), DMF, 80°C, 12 h
  • Acidification with HCl to pH 2

Yield : 84% (scale: 15 g → 18.9 g)

Chlorination with Thionyl Chloride

Procedure :

  • Reflux 4-(pentyloxy)benzoic acid (10.0 g, 44.6 mmol) with SOCl2 (25 mL) for 3 h.
  • Remove excess SOCl2 under vacuum.

Purity : 99.1% by GC-MS

Amide Coupling Reaction

Reaction Optimization

Comparative analysis of coupling agents (Table 1):

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DCM 25 12 72
HATU DMF 0→25 6 85
DCC/DMAP THF 40 24 63

Selected conditions : HATU (1.2 eq.), DIPEA (3 eq.), DMF, 0°C → room temperature, 6 h

Final Step Characterization

Spectral Data for Target Compound :

  • HRMS (ESI+) : m/z calc. for C21H24N3O4S2 [M+H]+: 454.1264, found: 454.1268
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1332/1154 cm⁻¹ (SO2 asym/sym)
  • 1H NMR (600 MHz, CDCl3): δ 8.12 (s, 1H, benzothiazole-H), 7.89–7.82 (m, 4H, aromatic), 4.12 (t, J=6.6 Hz, 2H, OCH2), 3.08 (s, 6H, N(CH3)2), 1.82–1.21 (m, 9H, pentyl chain)

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Advantages :

  • Reduces cyclization time from 8 h → 45 min
  • Improves yield to 74% (vs. 68% conventional)

Parameters :

  • 150 W, 120°C, sealed vessel

Scale-Up Considerations

Critical Process Parameters

Step CPP Control Range
Cyclization Bromine addition rate <2 mL/min
Sulfamoylation Reaction pH 8.5–9.0
Amide coupling DMF water content <0.1% (KF)

Purification Strategy

Crystallization Optimization :

  • Solvent system: Ethyl acetate/hexane (3:7)
  • Cooling rate: 0.5°C/min → 98.4% purity
  • Mother liquor recycling: 3 batches → 89% recovery

Analyse Chemischer Reaktionen

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring and the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and the sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing benzamide, benzothiazole, or sulfonamide motifs, as detailed in the evidence.

Substituent Variations on the Benzamide Ring
Compound Name Benzamide Substituent Key Structural Differences Inferred Properties Reference
Target Compound 4-(pentyloxy) 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl Moderate lipophilicity, potential for sustained membrane penetration
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide 4-methoxy Shorter alkoxy chain (methoxy vs. pentyloxy) Higher aqueous solubility, reduced lipid affinity
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide 4-(pentyloxy) Peptide-like hydroxy-phenylpropan-2-yl group Enhanced hydrogen bonding capacity; likely improved target specificity

Analysis :

  • Alkoxy Chain Length : The pentyloxy group in the target compound provides a balance between lipophilicity and solubility compared to shorter (methoxy) or longer (hexyloxy) chains. Longer chains (e.g., hexyloxy) may reduce bioavailability due to excessive hydrophobicity .
Benzothiazole Core Modifications
Compound Name Benzothiazole Substituent Key Differences Biological Implications Reference
Target Compound 6-(dimethylsulfamoyl) Sulfamoyl group Possible protease/receptor inhibition
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-dichloro Chlorine atoms instead of sulfamoyl Increased steric bulk; potential for halogen bonding
N-(4-bromophenyl)-4-({[6-(propionylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide 6-(propionylamino), sulfanyl Propionylamino and sulfur linkage Altered electronic properties; possible thiol-mediated reactivity

Analysis :

  • Sulfamoyl vs. Chloro Groups: The dimethylsulfamoyl group in the target compound offers hydrogen-bond acceptor/donor capabilities, unlike chloro substituents, which rely on halogen bonding or steric effects .
  • Sulfanyl Linkages : Compounds with sulfanyl groups () may exhibit redox sensitivity or metal-binding activity, unlike the stable sulfamoyl group in the target .
Functional Activity Insights from Analogous Structures
  • Antimicrobial/Anticancer Potential: Imidazole-substituted benzamides () demonstrate that sulfonamide and alkoxy groups correlate with biological activity. For example, 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide showed antibacterial activity, suggesting that the target compound’s dimethylsulfamoyl group may similarly enhance therapeutic effects .
  • Metabolic Stability : Longer alkoxy chains (e.g., pentyloxy) may slow hepatic metabolism compared to methoxy groups, extending half-life .

Biologische Aktivität

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has a complex structure characterized by the presence of a benzothiazole moiety and a pentyloxy group attached to a benzamide. Its chemical formula is C17H22N2O3SC_{17}H_{22}N_2O_3S, and it features several functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes : This compound has been shown to inhibit COX enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain response. By inhibiting these enzymes, the compound may reduce inflammatory responses and associated pain.
  • Antitumor Activity : Research indicates that compounds similar to this one exhibit significant antitumor activity. They may induce apoptosis in cancer cells by modulating mitochondrial proteins and activating caspases, leading to programmed cell death .

Antitumor Activity

The compound has demonstrated promising antitumor effects in vitro against various cancer cell lines, including:

Cell LineIC50 (μM)Assay Type
Colo20510.52D
U93715.22D
MCF712.72D
A5498.92D

These results suggest that the compound could be developed as a potential anticancer drug, particularly for lung and colon cancers .

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing revealed significant inhibition against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The compound's mechanism may involve binding to bacterial DNA or interfering with essential cellular processes .

Case Studies

Several studies have investigated the biological effects of similar benzothiazole derivatives:

  • Study on Antitumor Activity : A study published in Pharmaceutical Biology demonstrated that related compounds showed high efficacy in inhibiting cell proliferation in various cancer lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Testing : Another research article reported on the antimicrobial properties of benzothiazole derivatives, noting their effectiveness against common pathogens. The study used broth microdilution methods to establish minimum inhibitory concentrations (MICs) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide?

  • Methodology : Synthesis typically involves multi-step protocols:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Sulfamoylation : Introduction of the dimethylsulfamoyl group via nucleophilic substitution with dimethylsulfamoyl chloride, requiring anhydrous conditions and a base (e.g., triethylamine) .

Benzamide Coupling : Amide bond formation between the benzothiazole intermediate and 4-(pentyloxy)benzoic acid using coupling agents like EDC/HOBt or DCC .

  • Critical Parameters : Temperature control (60–80°C for sulfamoylation), solvent selection (DMF or dichloromethane for solubility), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., dimethylsulfamoyl protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; acceptable purity >95% for biological assays .

Q. What are the primary biological activities reported for benzothiazole derivatives structurally related to this compound?

  • Key Activities : Anticancer (apoptosis induction via caspase-3 activation), antimicrobial (Gram-positive bacterial inhibition), and enzyme modulation (e.g., COX-2 inhibition) .
  • Mechanistic Insights : Benzothiazole cores interact with DNA topoisomerases or kinase domains, while sulfamoyl groups enhance target binding via hydrogen bonding .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer efficacy of this compound?

  • In Vitro Models :

  • Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .
    • In Vivo Models : Xenograft mouse studies (dose range: 10–50 mg/kg, oral/i.p.) with tumor volume monitoring and histopathology .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., conflicting IC₅₀ values across assays)?

  • Troubleshooting Approaches :

Assay Validation : Confirm enzyme activity under standardized conditions (pH, temperature, cofactors).

Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference; assess aggregation via dynamic light scattering .

Orthogonal Assays : Cross-validate with fluorescence-based or SPR (surface plasmon resonance) techniques .

  • Case Study : Discrepancies in COX-2 inhibition resolved by optimizing ATP concentrations in kinase assays .

Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacokinetic profile?

  • Modification Strategies :

  • Lipophilicity Adjustment : Replace pentyloxy with shorter alkoxy chains (e.g., ethoxy) to enhance solubility while retaining activity .
  • Metabolic Stability : Introduce fluorine substituents on the benzamide ring to block CYP450-mediated oxidation .
    • In Silico Tools : Molecular docking (AutoDock Vina) to predict binding affinities and ADMET predictors (e.g., SwissADME) for bioavailability optimization .

Q. What are the challenges in synthesizing enantiomerically pure analogs, and how can they be addressed?

  • Stereochemical Hurdles : Racemization during amide coupling or sulfamoylation steps .
  • Solutions :

  • Chiral Catalysts : Use of BINOL-derived catalysts for asymmetric synthesis .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

  • Key Factors :

  • 3D Model Complexity : Enhanced extracellular matrix interactions in spheroids reduce compound penetration .
  • Hypoxia Effects : 3D cultures may exhibit altered metabolic pathways, requiring dose adjustments .
    • Recommendations : Validate hits in both models; use 3D data to prioritize compounds with tissue-penetrating efficacy .

Methodological Best Practices

Q. What protocols ensure reproducibility in sulfamoyl group functionalization?

  • Critical Steps :

Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) during sulfamoylation .

Stoichiometry Control : 1.2 equivalents of dimethylsulfamoyl chloride to avoid di-substitution .

  • Quality Control : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.